molecular formula C8H11ClN2O B14849032 5-(3-Aminopropyl)-4-chloropyridin-3-OL CAS No. 1393560-40-1

5-(3-Aminopropyl)-4-chloropyridin-3-OL

Cat. No.: B14849032
CAS No.: 1393560-40-1
M. Wt: 186.64 g/mol
InChI Key: DCXQRZAUGVHUCL-UHFFFAOYSA-N
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Description

5-(3-Aminopropyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-4-chloropyridin-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 3-aminopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-chloropyridine undergoes nucleophilic substitution with 3-aminopropanol to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-4-chloropyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

5-(3-Aminopropyl)-4-chloropyridin-3-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminopropyl)-4-chloropyridin-3-OL is unique due to the presence of both the aminopropyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1393560-40-1

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-(3-aminopropyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-10)4-11-5-7(8)12/h4-5,12H,1-3,10H2

InChI Key

DCXQRZAUGVHUCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)Cl)CCCN

Origin of Product

United States

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